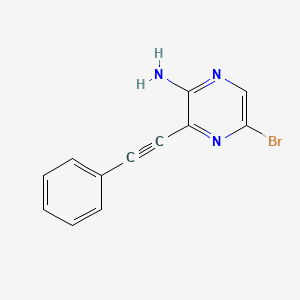

5-Bromo-3-(phenylethynyl)pyrazin-2-amine

Description

5-Bromo-3-(phenylethynyl)pyrazin-2-amine is a brominated pyrazine derivative featuring a phenylethynyl substituent at the 3-position and an amino group at the 2-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic scaffolds for drug discovery. Its structural rigidity and electronic properties make it suitable for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling further functionalization .

Properties

Molecular Formula |

C12H8BrN3 |

|---|---|

Molecular Weight |

274.12 g/mol |

IUPAC Name |

5-bromo-3-(2-phenylethynyl)pyrazin-2-amine |

InChI |

InChI=1S/C12H8BrN3/c13-11-8-15-12(14)10(16-11)7-6-9-4-2-1-3-5-9/h1-5,8H,(H2,14,15) |

InChI Key |

BJAMXDIRSPZEAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=NC(=CN=C2N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Key Observations :

- Electronic Effects : The trimethylsilyl ethynyl group (CAS 875781-41-2) enhances steric bulk and stabilizes intermediates during cross-coupling reactions compared to the phenylethynyl group .

- Reactivity : The 2-chlorobenzyloxy derivative (CAS 1219956-60-1) exhibits lower reactivity in nucleophilic substitutions due to electron-withdrawing effects of the chlorine atom .

- Bioactivity : Trifluoromethylpyridinyl-substituted analogues (e.g., from ) show improved pharmacokinetic profiles in antimalarial studies due to increased lipophilicity.

Key Findings :

- Catalyst Efficiency : PdCl₂(PPh₃)₂-based systems are consistently effective for ethynyl group introductions .

- Yield Variability : Propargyl-substituted derivatives (e.g., prop-1-ynyl) exhibit lower yields due to competing side reactions under basic conditions .

Physicochemical Properties

- Solubility : The trimethylsilyl ethynyl derivative (CAS 875781-41-2) is highly soluble in THF and DMF but insoluble in water .

- Stability : Compounds with electron-withdrawing groups (e.g., 2-chlorobenzyloxy) exhibit longer shelf lives under ambient conditions .

- Melting Points : Phenylethynyl derivatives typically melt at 120–125°C, while bulkier substituents (e.g., tetrafluoro-imidazolylphenyl) show higher melting points (>200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.